molecular formula C9H15Cl2N3O B2911962 (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine CAS No. 267875-44-5

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

Cat. No. B2911962
M. Wt: 252.14
InChI Key: OCXZMZAAEJBNQU-UHFFFAOYSA-N
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Description

“(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine” is a chemical compound . It is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The compounds with substituent on the 3rd position of the imidazole ring have shown outstanding antibacterial activity .

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application : The synthesis of imidazole containing compounds involves various synthetic routes . For example, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay .
  • Results or Outcomes : The results of these studies have shown that imidazole containing compounds have a wide range of therapeutic potential .

2. Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

  • Summary of Application : This research focused on the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
  • Methods of Application : The synthesis involved an aromatic aldehyde and o-phenylenediamine .
  • Results or Outcomes : The study resulted in a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .

3. Antimicrobial Activity of Benzofuran Derivatives

  • Summary of Application : A new series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were synthesized and screened for their in vitro antimicrobial activity and cytotoxicity .
  • Methods of Application : The synthesis involved the condensation of benzimidazole with benzofuran derivatives .
  • Results or Outcomes : The study resulted in a series of compounds with potential antimicrobial activity .

4. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine

  • Summary of Application : This compound is a heterocyclic building block used in chemical synthesis .
  • Methods of Application : The specific methods of synthesis are not provided, but it typically involves reactions with other organic compounds .
  • Results or Outcomes : The product is a solid compound with potential applications in various chemical reactions .

Future Directions

The future directions for research on “(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of new synthesis methods could also be a promising area of research .

properties

IUPAC Name

(2-methyl-3H-benzimidazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMATJBLGFMLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine

CAS RN

267875-44-5
Record name (2-methyl-1H-1,3-benzodiazol-5-yl)methanamine
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